molecular formula C40H58O3 B12654193 Abietic anhydride CAS No. 19897-44-0

Abietic anhydride

Cat. No.: B12654193
CAS No.: 19897-44-0
M. Wt: 586.9 g/mol
InChI Key: NDTNEAIKTSZYCF-XWNHBAMRSA-N
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Description

Abietic anhydride is a chemical compound derived from abietic acid, a naturally occurring resin acid found in rosin. It is an organic compound with the molecular formula C20H28O3. This compound is primarily used in the synthesis of various chemical products and has significant applications in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Abietic anhydride can be synthesized through the dehydration of abietic acid. This process typically involves heating abietic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions often require temperatures ranging from 100°C to 150°C to facilitate the removal of water and formation of the anhydride.

Industrial Production Methods: In industrial settings, this compound is produced by the controlled dehydration of abietic acid using advanced dehydration techniques. The process involves the use of high-temperature reactors and efficient dehydrating agents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Abietic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form abietic acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.

    Esterification: Requires the presence of an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.

    Amidation: Involves the use of amines and may require a catalyst such as pyridine or triethylamine.

Major Products Formed:

    Hydrolysis: Abietic acid.

    Esterification: Abietic esters.

    Amidation: Abietic amides.

Scientific Research Applications

Abietic anhydride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various derivatives.

    Biology: Employed in the study of resin acids and their biological activities.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of adhesives, coatings, and varnishes due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of abietic anhydride involves its reactivity with nucleophiles, such as water, alcohols, and amines. The compound undergoes nucleophilic acyl substitution reactions, where the anhydride group is attacked by a nucleophile, leading to the formation of various products such as acids, esters, and amides. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

    Acetic Anhydride: Commonly used in acetylation reactions and has similar reactivity to abietic anhydride.

    Maleic Anhydride: Used in the production of resins and polymers, and undergoes similar hydrolysis and esterification reactions.

    Succinic Anhydride: Employed in the synthesis of pharmaceuticals and polymers, and shares similar chemical properties with this compound.

Uniqueness of this compound: this compound is unique due to its natural origin from abietic acid and its specific applications in the production of rosin-based products. Its distinct chemical structure and reactivity make it a valuable compound in various fields of research and industry.

Properties

CAS No.

19897-44-0

Molecular Formula

C40H58O3

Molecular Weight

586.9 g/mol

IUPAC Name

[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C40H58O3/c1-25(2)27-11-15-31-29(23-27)13-17-33-37(31,5)19-9-21-39(33,7)35(41)43-36(42)40(8)22-10-20-38(6)32-16-12-28(26(3)4)24-30(32)14-18-34(38)40/h13-14,23-26,31-34H,9-12,15-22H2,1-8H3/t31-,32-,33+,34+,37+,38+,39+,40+/m0/s1

InChI Key

NDTNEAIKTSZYCF-XWNHBAMRSA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC(=O)[C@@]4(CCC[C@]5([C@H]4CC=C6[C@@H]5CCC(=C6)C(C)C)C)C)C

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)C

Origin of Product

United States

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